molecular formula C₃₁H₃₅D₅N₂O₅ B1158590 Epi Trandolapril-d5 Benzyl Ester

Epi Trandolapril-d5 Benzyl Ester

Cat. No.: B1158590
M. Wt: 525.69
Attention: For research use only. Not for human or veterinary use.
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Description

Epi Trandolapril-d5 Benzyl Ester (CAS: 2714431-02-2) is a deuterated isotopologue of the epimeric form of Trandolapril Benzyl Ester, a key intermediate in the synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound is structurally characterized by a benzyl ester group and five deuterium atoms substituted at specific positions on the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), as confirmed by its SMILES notation and IUPAC name . Its molecular formula is C31D5H35N2O5, with a molecular weight of 525.691 g/mol .

This compound serves primarily as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses, enabling precise pharmacokinetic and metabolic studies of Trandolapril and its derivatives .

Properties

Molecular Formula

C₃₁H₃₅D₅N₂O₅

Molecular Weight

525.69

Synonyms

(2S,3aR,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester-d5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Features

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Key Structural Feature(s)
Epi Trandolapril-d5 Benzyl Ester C31D5H35N2O5 525.691 2,3,4,5,6-pentadeuteriophenyl Epimeric configuration at chiral centers
Trandolapril-d5 Benzyl Ester C31D5H35N2O5 525.691 2,3,4,5,6-pentadeuteriophenyl Parent stereochemistry
Trandolapril-d5 Diketopiperazine C24H27D5N2O4 417.55 Deuterium at unspecified positions Cyclic diketopiperazine structure
Trandolaprilat-phenyl-d5 C22H25D5N2O5 407.51 Deuterium on phenyl group Hydrolyzed metabolite (carboxylic acid)

Key Observations :

  • Stereochemical Variance: The "Epi" designation indicates a distinct stereochemical configuration compared to the non-epimerized Trandolapril-d5 Benzyl Ester, affecting its binding affinity and metabolic pathways .
  • Functional Group Differences : Trandolapril-d5 Diketopiperazine lacks the benzyl ester group, instead forming a cyclic diketopiperazine ring, which alters its polarity and stability .
  • Deuterium Labeling: While this compound and its non-epimerized counterpart share identical deuterium substitution patterns, Trandolaprilat-phenyl-d5 features deuterium on a different phenyl moiety .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Thermal Stability Analytical Applications
This compound Soluble in ethanol, DMSO Stable at room temperature MS/HPLC internal standard
Trandolapril-d5 Diketopiperazine Limited solubility Prone to hydrolysis Degradation product analysis
Trandolaprilat-phenyl-d5 Polar solvent-soluble High thermal stability Metabolite quantification

Key Findings :

  • Stability : this compound exhibits superior chemical stability compared to Trandolapril-d5 Diketopiperazine due to its ester group, which resists hydrolysis under analytical conditions .
  • Solubility : The benzyl ester group enhances lipophilicity, making this compound more compatible with organic MS ionization techniques than its hydrolyzed metabolite, Trandolaprilat-phenyl-d5 .

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